molecular formula C13H23N3O2 B166077 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide CAS No. 130573-54-5

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide

Katalognummer B166077
CAS-Nummer: 130573-54-5
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: JWHINRCANJWPCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole-4-carboxamide and has been found to exhibit a range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been found to interact with various proteins and enzymes involved in these pathways, leading to changes in gene expression and protein synthesis.

Biochemische Und Physiologische Effekte

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Modulation of cellular signaling pathways.
2. Changes in gene expression and protein synthesis.
3. Alteration of cellular metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also some limitations to using this compound in lab experiments. For example, its effects may be dose-dependent, and it may not be suitable for use in certain experimental systems. Additionally, further research is needed to fully understand the potential side effects of this compound and its interactions with other drugs or compounds.

Zukünftige Richtungen

There are several future directions for research on 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide. Some of these include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases.
2. Studying the effects of this compound on different cellular signaling pathways.
3. Examining the potential side effects of this compound and its interactions with other drugs or compounds.
4. Developing new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a valuable compound for scientific research. Its synthesis method is relatively simple, and it has been found to exhibit a range of biochemical and physiological effects. However, further research is needed to fully understand the potential therapeutic applications of this compound and its interactions with other drugs or compounds.

Synthesemethoden

The synthesis of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with (2S,3R)-2-hydroxy-3-nonyl succinic anhydride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound include:
1. Studying the role of imidazole-4-carboxamide derivatives in cellular signaling pathways.
2. Investigating the effects of this compound on gene expression and protein synthesis.
3. Examining the potential therapeutic applications of this compound in the treatment of various diseases.

Eigenschaften

CAS-Nummer

130573-54-5

Produktname

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide

Molekularformel

C13H23N3O2

Molekulargewicht

253.34 g/mol

IUPAC-Name

1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide

InChI

InChI=1S/C13H23N3O2/c1-3-4-5-6-7-12(10(2)17)16-8-11(13(14)18)15-9-16/h8-10,12,17H,3-7H2,1-2H3,(H2,14,18)/t10-,12+/m0/s1

InChI-Schlüssel

JWHINRCANJWPCL-UHFFFAOYSA-N

Isomerische SMILES

CCCCCC[C@H]([C@H](C)O)N1C=C(N=C1)C(=O)N

SMILES

CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N

Kanonische SMILES

CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N

Synonyme

1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'R,3'S)-isomer
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'S,3'R)-isomer
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide, (2'R,3'S)-isomer
1-HNIC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.